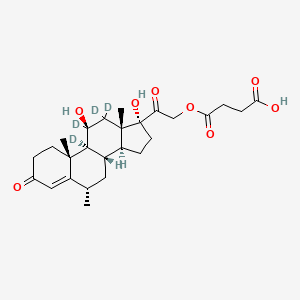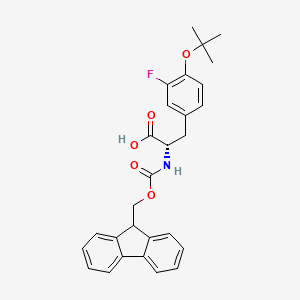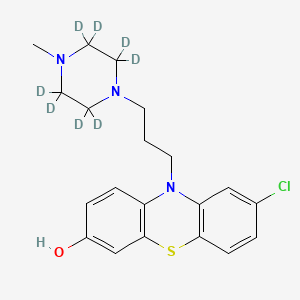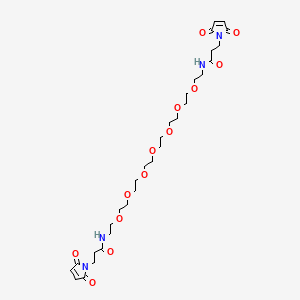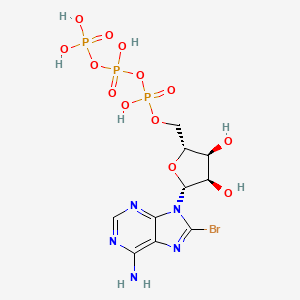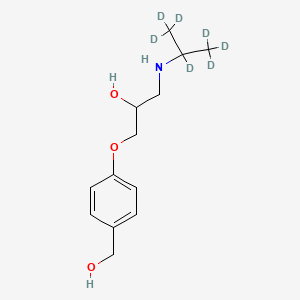
HIV-1 inhibitor-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-11: is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-11 involves several key steps:
Starting Material: The synthesis begins with commercially available methyl isonipecotate.
Intermediate Formation: The intermediate compound is prepared via a four-step process involving reactions such as esterification, reduction, and cyclization.
Final Product: The final product, this compound, is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: HIV-1 inhibitor-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
HIV-1 inhibitor-11 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the replication and integration processes of HIV-1, providing insights into viral behavior and potential therapeutic targets.
Medicine: The primary application of this compound is in the development of antiretroviral therapies for treating HIV-1 infections. Its efficacy in inhibiting viral replication makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiretroviral drugs, contributing to the fight against HIV/AIDS.
作用機序
HIV-1 inhibitor-11 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of the integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of HIV-1, preventing the establishment of a permanent infection. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to DNA integration being disrupted.
類似化合物との比較
Raltegravir: An integrase inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A widely used integrase inhibitor known for its high efficacy.
Uniqueness of HIV-1 inhibitor-11: this compound stands out due to its novel chemical structure, which provides a unique binding affinity to the integrase enzyme. This results in a higher potency and selectivity compared to other integrase inhibitors. Additionally, this compound has shown efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.
特性
分子式 |
C42H36ClF10N7O5S2 |
|---|---|
分子量 |
1008.3 g/mol |
IUPAC名 |
N-[(1S)-1-[4-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-1-(3-methyl-3-methylsulfonylbut-1-ynyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1 |
InChIキー |
UGNUBCGRBVANMM-HFASVGIHSA-N |
異性体SMILES |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
正規SMILES |
CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



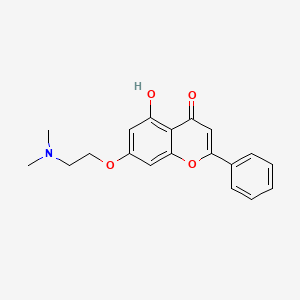
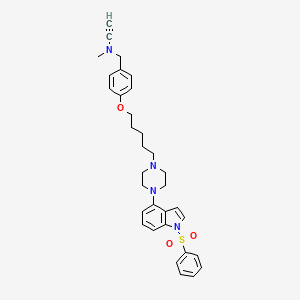
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


